molecular formula C8H18ClN B1417916 4-Propylpiperidine hydrochloride CAS No. 452331-68-9

4-Propylpiperidine hydrochloride

Cat. No. B1417916
M. Wt: 163.69 g/mol
InChI Key: JVGBCLPGZDHAFF-UHFFFAOYSA-N
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Description

4-Propylpiperidine hydrochloride is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of 4-Propylpiperidine hydrochloride has been reported . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Molecular Structure Analysis

The molecular structure of 4-Propylpiperidine hydrochloride is C8H18ClN . The molecular weight is 163.69 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-Propylpiperidine hydrochloride has a molecular weight of 163.69 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

4-Propylpiperidine hydrochloride is involved in the synthesis of compounds with potential pharmaceutical applications. For instance, it has been used in the improved synthesis of stable isotope labeled and carbon-14 labeled derivatives of (S)-(-)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, known as (−)OSU-6162. This compound is a dopamine autoreceptor antagonist with atypical antipsychotic properties. The synthesis process demonstrates high chemical and radiochemical purity, showcasing the compound's potential in pharmacological research (Chaudhary & McGrath, 2000).

Another study focused on synthesizing and characterizing new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts as potential dual antihypertensive agents. This research highlights the chemical versatility and potential therapeutic applications of 4-propylpiperidine hydrochloride derivatives (Marvanová et al., 2016).

Analytical and Preconcentration Techniques

4-Propylpiperidine derivatives have also been explored in analytical chemistry. A novel solid-phase extraction and preconcentration technique using 2-propylpiperidine-1-carbodithioate (2-PPC) derived from 4-propylpiperidine was developed for the extraction of metals like Cr(III), Ni(II), and Zn(II) from water samples. This technique, which uses a syringe loaded with sorbent, offers advantages in terms of speed, simplicity, recovery, and reduced risk of contamination, showing the compound's utility in environmental monitoring and analysis (Suvardhan et al., 2007).

Drug Development and Characterization

Research into the metabolism of pharmaceutical compounds is crucial for understanding their safety and efficacy. A study on the metabolism of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase (sEH) inhibitor, revealed its metabolites in rats using LC-MS/MS strategies. This research is important for assessing the safety and effectiveness of TPPU and similar compounds in therapeutic applications (Wan et al., 2019).

Safety And Hazards

The safety information for 4-Propylpiperidine hydrochloride includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

properties

IUPAC Name

4-propylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-3-8-4-6-9-7-5-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGBCLPGZDHAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659426
Record name 4-Propylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylpiperidine hydrochloride

CAS RN

452331-68-9
Record name 4-Propylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propylpiperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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